Product packaging for Homosibutramine(Cat. No.:CAS No. 935888-80-5)

Homosibutramine

Cat. No.: B3061310
CAS No.: 935888-80-5
M. Wt: 293.9 g/mol
InChI Key: NZPIBRZKTJQXPY-UHFFFAOYSA-N
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Description

Contextualization of Homosibutramine within Chemical Analogue Research

This compound is identified as a structural analogue of sibutramine (B127822). researchgate.net In medicinal chemistry, a structural analogue is a compound that has a similar chemical structure to another but differs in a specific component, such as a functional group or substructure. The investigation of such analogues is a cornerstone of drug discovery and development. scispace.comnih.govnih.gov this compound's relevance in research is largely tied to its illicit inclusion in some weight-loss supplements, where it is detected during analytical screenings for undeclared pharmaceutical ingredients. researchgate.net

The study of this compound and other sibutramine analogues, such as desmethylsibutramine (B128398), didesmethylsibutramine (B18375), benzylsibutramine, and chlorosibutramine, is often driven by the need to identify these substances in adulterated products. researchgate.net This places this compound in the context of regulatory science and analytical chemistry, where the focus is on developing robust methods for the detection and characterization of these unauthorized compounds.

Significance of Investigating Analogues in Chemical Biology and Medicinal Chemistry

The investigation of chemical analogues is a fundamental aspect of chemical biology and medicinal chemistry, serving several critical purposes:

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of analogues, researchers can understand how specific structural modifications influence a compound's biological activity. This knowledge is crucial for optimizing lead compounds to enhance efficacy and reduce side effects.

Improving Pharmacokinetic and Pharmacodynamic Properties: Analogue-based drug discovery aims to develop compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles, as well as enhanced target affinity and selectivity. iupac.org

Drug Repurposing: Studying analogues of existing drugs can lead to the discovery of new therapeutic applications for which the original compound was not intended.

Overcoming Drug Resistance: The development of analogues is a key strategy in combating drug resistance, particularly in areas like antimicrobials and oncology. nih.gov

Intellectual Property and Innovation: The creation of novel analogues allows for the patenting of new chemical entities, driving innovation within the pharmaceutical industry.

The systematic exploration of analogues, as exemplified by the study of compounds like this compound in relation to sibutramine, allows scientists to navigate the complexities of molecular interactions and design more effective and safer therapeutic agents. scispace.comiupac.org

Overview of Current Research Trajectories Involving this compound and Structurally Related Entities

Current research involving this compound is predominantly focused on its detection and identification as an undeclared ingredient in dietary supplements. This research is largely analytical in nature, with an emphasis on developing and validating sophisticated techniques to screen for and quantify sibutramine and its analogues.

Key Research Areas:

Development of Advanced Analytical Methods: A significant portion of the research is dedicated to the use of high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of this compound and other sibutramine analogues in complex matrices like herbal supplements. rsc.orgresearchgate.netmdpi.comresearchgate.net

Screening for Adulterants in Consumer Products: Regulatory bodies and research institutions are actively engaged in surveying the market for adulterated weight-loss products. These surveillance studies often report the presence of this compound among other undeclared synthetic compounds.

Structural Elucidation of Novel Analogues: As illicit manufacturers create new derivatives to evade detection, researchers are tasked with isolating and elucidating the structures of these novel analogues. For instance, the structure of 11-desisobutyl-11-benzylsibutramine was determined after its discovery in a weight-loss supplement. researchgate.net

While direct pharmacological studies on this compound are not widely published, the research on its parent compound, sibutramine, provides a basis for understanding its potential biological effects. Sibutramine acts as a monoamine reuptake inhibitor, and it is presumed that its analogues may share a similar mechanism of action. nih.govresearchgate.netomet-endojournals.ruresearchgate.netnih.gov However, without specific studies, the precise pharmacological and toxicological profiles of this compound remain largely uncharacterized in the scientific literature.

Table of Sibutramine Analogues

Compound NameKey Structural Feature
This compound Structural analogue of sibutramine
Desmethylsibutramine N-demethylated metabolite of sibutramine
Didesmethylsibutramine N,N-didemethylated metabolite of sibutramine
Benzylsibutramine Analogue with a benzyl (B1604629) group substitution
Chlorosibutramine Analogue with an additional chlorine atom
11-desisobutyl-11-benzylsibutramine Analogue with a benzyl group in place of the isobutyl group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28ClN B3061310 Homosibutramine CAS No. 935888-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N-ethyl-N,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN/c1-5-20(4)17(13-14(2)3)18(11-6-12-18)15-7-9-16(19)10-8-15/h7-10,14,17H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPIBRZKTJQXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317080
Record name Homosibutramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935888-80-5
Record name Homosibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935888-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homosibutramine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homosibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7UHJ0JDFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Homosibutramine

Retrosynthetic Analysis and Strategic Disconnections for Homosibutramine Scaffold Construction

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For the this compound scaffold, several logical disconnections can be proposed based on known chemical transformations.

A primary strategic disconnection is the carbon-nitrogen (C-N) bond linking the tertiary amine to the cyclobutane (B1203170) ring. This is a common strategy for amine synthesis, suggesting that the final step could be a reductive amination or a nucleophilic substitution. This disconnection leads to two key fragments: a functionalized cyclobutane derivative (an aldehyde or ketone) and a secondary amine (N-ethyl-3-methylbutan-1-amine).

A second approach involves disconnecting the bonds of the cyclobutane ring itself. A [2+2] cycloaddition is a powerful method for forming four-membered rings. nih.gov Retrosynthetically, this implies disconnecting the cyclobutane into two alkene precursors. For this compound, this would suggest a substituted styrene (B11656) derivative (like 1-chloro-4-(1-vinyl)benzene) and an appropriate alkene as precursors, although this can be challenging to control regioselectively.

A third strategic bond for disconnection is the C-C bond between the aromatic ring and the cyclobutane core. This suggests a precursor like a 1-aryl-1-cyanocyclobutane, which can be synthesized from 4-chlorobenzonitrile (B146240) and a cyclobutane electrophile, or via nucleophilic attack of a 4-chlorophenyl organometallic reagent onto a functionalized cyclobutane.

Exploration of Classical Synthetic Routes to this compound and its Core Structure

Classical synthetic routes to the core structure of this compound and its parent compound, sibutramine (B127822), have been well-established, often resulting in a racemic mixture that may require subsequent resolution. A common and effective method begins with the commercially available 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029). ic.ac.ukgoogle.com

This synthesis typically proceeds via the following steps:

Grignard Reaction: The nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile is reacted with a Grignard reagent, such as isobutylmagnesium bromide. This reaction forms an intermediate imine after acidic workup.

Hydrolysis: The resulting imine is hydrolyzed under acidic conditions to yield a ketone.

Reductive Amination: The ketone is then subjected to reductive amination. This involves reacting the ketone with the required amine (in this case, N-ethyl-3-methylbutan-1-amine) in the presence of a reducing agent like sodium cyanoborohydride to form the final tertiary amine product, racemic this compound.

Advanced Approaches in Enantioselective Synthesis of this compound Stereoisomers

Modern synthetic chemistry prioritizes the synthesis of single enantiomers, as different stereoisomers can have distinct biological activities. Several advanced strategies have been developed to achieve enantioselective synthesis of chiral amines like this compound.

Asymmetric Catalysis in this compound Synthesis (e.g., metal-catalyzed asymmetric hydrogenation, organocatalysis)

Asymmetric catalysis is a highly efficient method for producing enantiomerically pure compounds. For precursors of sibutramine analogues, metal-catalyzed asymmetric hydrogenation has proven to be particularly effective. nih.gov

A notable example is the synthesis of a key chiral amine precursor, (R)-di-des-methylsibutramine. nih.gov This process utilizes a ruthenium-catalyzed asymmetric hydrogenation of a specially prepared dienamide substrate. The dienamide is synthesized from 1-(4-chlorophenyl)cyclobutanecarbonitrile and methallyl magnesium chloride. This substrate is then hydrogenated using a chiral ruthenium catalyst complexed with an atropisomeric diphosphine ligand, such as (R)-MeOBiPheP. This reaction proceeds with exceptional enantioselectivity, providing the desired chiral amide in high yield and enantiomeric excess. nih.gov Subsequent hydrolysis of the amide furnishes the enantiopure primary amine without loss of stereochemical integrity. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation for a Sibutramine Precursor

Catalyst SystemSubstrateProductYieldEnantiomeric Excess (ee)Reference
Ruthenium/(R)-MeOBiPhePDienamide (10)Chiral Amide ((R)-9)~ quantitative98.5% nih.gov

Organocatalysis also offers powerful, metal-free alternatives for constructing chiral centers. mdpi.com For instance, chiral squaramide catalysts have been used for the enantioselective Michael addition to form functionalized cyclobutane derivatives, which could serve as intermediates in a this compound synthesis. rsc.org

Chiral Auxiliary and Chiral Pool Strategies for Enantiopure this compound

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to a substrate to direct a subsequent chemical transformation. For this compound, a precursor acid could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. harvard.eduresearchgate.net The resulting amide can then undergo a diastereoselective alkylation to introduce the side chain. The stereochemistry of the reaction is controlled by the steric hindrance of the auxiliary, which blocks one face of the enolate intermediate from the electrophile. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Chiral pool synthesis involves using a readily available, enantiopure natural product as a starting material. While less common for purely synthetic structures like this compound, it is conceivable that a synthesis could be designed starting from a chiral building block like an amino acid or a terpene derivative, from which the necessary stereocenter is derived.

Diastereoselective Methods in Intermediate Preparation for this compound

Diastereoselective methods are crucial when a molecule contains multiple stereocenters or when controlling the relative configuration of substituents on a ring. The synthesis of highly substituted cyclobutanes can be achieved with high diastereoselectivity through various methods. acs.orgnih.gov For example, a Michael addition of a nucleophile to a substituted cyclobutene (B1205218) can be highly diastereoselective, controlled by the existing substituents on the ring. researchgate.net Similarly, rhodium-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes have been shown to produce substituted cyclobutanes with excellent diastereocontrol. nih.gov Such methods could be employed to construct a cyclobutane intermediate with the correct relative stereochemistry of the aryl group and the side-chain attachment point, which would then be carried through to the final this compound product.

Investigation of Precursor Compounds in this compound Synthetic Pathways

The choice of precursor compounds is dictated by the specific synthetic strategy employed. Different routes to this compound rely on distinct sets of starting materials and generate unique key intermediates.

For classical, non-stereoselective syntheses, the primary precursors are typically derivatives of cyclobutane and 4-chlorobenzene. The most common starting material is 1-(4-chlorophenyl)cyclobutanecarbonitrile , which contains the pre-formed cyclobutane and aromatic rings. The side chain is introduced using an organometallic reagent like isobutylmagnesium bromide . ic.ac.ukgoogle.com

In the advanced asymmetric hydrogenation route, the key intermediate is a dienamide , which is specifically designed as an ideal substrate for the ruthenium catalyst. This dienamide is prepared from 1-(4-chlorophenyl)cyclobutanecarbonitrile and methallyl magnesium chloride , followed by quenching with acetic anhydride. nih.gov

Table 2: Key Precursor Compounds in this compound Synthesis

Precursor CompoundRole in SynthesisSynthetic Strategy
1-(4-chlorophenyl)cyclobutanecarbonitrileCore scaffold containing the aryl and cyclobutane ringsClassical Routes, Asymmetric Catalysis
Isobutylmagnesium bromideSource of the isobutyl group for the side chainClassical Routes (Grignard Reaction)
Methallyl magnesium chlorideReagent to form the dienamide intermediateAsymmetric Catalysis (Hydrogenation)
N-ethyl-3-methylbutan-1-amineAmine component for the final C-N bond formationClassical Routes (Reductive Amination)

No Publicly Available Scientific Literature Found for "this compound"

A thorough search of publicly available scientific databases and chemical literature has yielded no specific information regarding the chemical compound "this compound." Consequently, it is not possible to generate an article on its synthetic methodologies, chemical transformations, or the mechanistic studies of its route development as requested.

The search for scholarly articles, patents, and chemical literature did not return any documents containing the term "this compound." This suggests that "this compound" may be a compound that is not yet described in the public scientific domain. It could be a very recent discovery, a compound designated with an internal code not yet disclosed publicly, or a less common name for a known molecule that is not indexed under this specific term.

Without any foundational research, experimental data, or published studies, any attempt to detail its synthesis or reaction mechanisms would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the "" and its "Mechanistic Studies of Key Synthetic Transformations in this compound Route Development" cannot be produced at this time due to the absence of source material in the public domain.

Advanced Analytical Methodologies for Detection and Characterization of Homosibutramine

High-Resolution Chromatographic-Mass Spectrometric Method Development

High-resolution mass spectrometry coupled with liquid chromatography stands as a powerful tool for the analysis of illicit drug analogues in complex matrices. Its high sensitivity and selectivity enable the precise identification and quantification of target compounds.

Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS/MS) for Detection

Liquid chromatography-quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS/MS) is a premier technique for the detection of homosibutramine. researchgate.net This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass spectrometer. mdpi.com The high resolution allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for the identification of unknown compounds. thermofisher.com

Metabolic analysis of this compound has been performed using LC-Q-TOF-MS/MS in both in vitro and in vivo models. researchgate.net These studies are instrumental in identifying the metabolites of this compound, which can aid in confirming exposure to the parent compound. researchgate.net The dual capability of LC-Q-TOF-MS to quantify targeted analytes while simultaneously screening for the accurate mass of untargeted compounds provides a comprehensive analytical approach. mdpi.com

Method Validation for Quantitative and Qualitative Analysis in Complex Matrices

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. ich.org For both quantitative and qualitative analyses of this compound in complex matrices such as herbal supplements or biological samples, a thorough method validation is required. stacker2europe.comstacker2europe.com This process ensures the reliability and accuracy of the analytical results.

Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. ich.orgeuropa.eueuropa.eu Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. ich.org For quantitative analysis, the method's accuracy, which is the closeness of the test results to the true value, and precision, the degree of scatter between a series of measurements, are critically evaluated. europa.eu

Table 1: Key Validation Parameters for Analytical Methods

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu
Detection Limit The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.

This table is based on information from the ICH Q2(R2) guideline. europa.eu

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is indispensable for elucidating the fragmentation pathways of molecules like this compound. thermofisher.com By inducing fragmentation of the precursor ion and analyzing the resulting product ions, detailed structural information can be obtained. nih.gov The study of these fragmentation patterns is crucial for identifying related compounds and for the structural elucidation of new, uncharacterized analogues. thermofisher.com

In MS/MS experiments, the precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. wikipedia.org The fragmentation of molecular ions can lead to the formation of smaller fragment ions. msu.edu The resulting fragmentation pattern serves as a "fingerprint" that can be used for identification. msu.edu High-resolution MS/MS provides accurate mass measurements of these fragments, which helps in proposing their elemental compositions and, consequently, their structures. nih.gov The knowledge of fragmentation pathways is highly useful for developing MS-based analytical methods for trace-level determination in complex matrices. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the topology and three-dimensional structure. weebly.com For a comprehensive structural confirmation of this compound, advanced NMR techniques are employed.

Diffusion Ordered Spectroscopy (DOSY ¹H-NMR) for Mixture Analysis

Diffusion Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures without the need for physical separation. magritek.com It separates the signals of different components in a mixture based on their distinct diffusion coefficients, which are related to their size and shape. magritek.com This method generates a two-dimensional spectrum with chemical shifts on one axis and diffusion coefficients on the other. magritek.com

The DOSY experiment is particularly useful for identifying the presence of this compound in complex mixtures, such as herbal formulations, where multiple compounds are present. magritek.com By observing which proton signals align horizontally (i.e., have the same diffusion coefficient), one can confirm that they belong to the same molecule. magritek.com This technique is sometimes referred to as "NMR chromatography" due to its ability to separate components based on their molecular mobility. magritek.com

Multi-Dimensional NMR Techniques for Comprehensive Structural Confirmation

While one-dimensional NMR provides initial structural information, multi-dimensional NMR techniques are often necessary for the complete and unambiguous structural confirmation of complex molecules like this compound. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed connectivity information. numberanalytics.com

COSY experiments reveal proton-proton scalar couplings, identifying which protons are adjacent to each other in the molecular structure.

HSQC correlates proton signals with the directly attached carbon atoms, providing a map of C-H one-bond connectivities. nih.gov

HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete carbon skeleton and identifying the positions of functional groups.

Spectroscopic Techniques for Profiling and Purity Assessment

Spectroscopy is a fundamental tool for elucidating the chemical structure and assessing the purity of substances like this compound. tricliniclabs.comsolubilityofthings.com By analyzing the interaction of a compound with electromagnetic radiation, each technique provides a unique "fingerprint," revealing detailed information about molecular structure, functional groups, and chemical bonding. tricliniclabs.comsolubilityofthings.com A combination of spectroscopic methods is often employed to build a comprehensive profile of a target analyte. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for structural elucidation. nih.gov It provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the verification of the this compound structure. uwimona.edu.jm The chemical shifts, signal multiplicity, and integration values in an NMR spectrum can confirm the presence of the cyclobutyl ring, the isobutyl group, and the aromatic protons specific to the molecule's framework. uwimona.edu.jmmdpi.com While high-field NMR offers great resolution, low-field (LF) ¹H NMR has also been demonstrated as suitable for analyzing complex mixtures containing sibutramine (B127822) analogues, especially when coupled with chemometric analysis. mdpi.com

Mass Spectrometry (MS): As a highly sensitive and specific technique, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. libretexts.orgorganomation.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. researchgate.netscispace.com In MS analysis, this compound would be ionized to produce a molecular ion whose mass-to-charge ratio (m/z) confirms its molecular weight. eurofins-biomnis.com Further fragmentation within the instrument creates a characteristic pattern of daughter ions, which provides definitive structural confirmation. libretexts.orgeurofins-biomnis.com Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion and analyzing its specific fragments, a method frequently used for quantifying sibutramine and its derivatives. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. solubilityofthings.comsandberg.co.uk The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components. libretexts.org Key absorptions would include C-H stretching from the alkane and aromatic parts of the molecule (typically in the 2850–3100 cm⁻¹ region) and C-C bond vibrations within the aromatic ring and cyclobutyl structure. libretexts.orgut.ee Attenuated Total Reflectance (ATR) is a common sampling technique in modern Fourier-transform infrared (FT-IR) spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. sandberg.co.ukut.ee

The table below summarizes the application of these spectroscopic techniques for the analysis of a compound like this compound.

TechniqueInformation ProvidedExpected Observations for this compound
NMR Spectroscopy Detailed molecular structure and connectivity. uwimona.edu.jmCharacteristic signals for aromatic, cyclobutyl, and isobutyl protons. mdpi.com
Mass Spectrometry Molecular weight and fragmentation pattern. libretexts.orgA molecular ion peak corresponding to the exact mass of this compound and a unique fragmentation pattern. scispace.com
Infrared (IR) Spectroscopy Presence of specific functional groups. sandberg.co.ukAbsorption bands for C-H (aromatic and aliphatic) and C-C bonds. libretexts.org

Development of Robust Analytical Protocols for Research Samples

The development of robust and validated analytical protocols is essential for the reliable detection and quantification of this compound in research samples. labmanager.comnih.gov A robust method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. nih.govresearchgate.net The validation process demonstrates that an analytical procedure is suitable for its intended purpose by evaluating parameters such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). europa.eugmpinsiders.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, are the cornerstones for developing such protocols for sibutramine and its analogues. uliege.beijisrt.com

Method Development: The process begins with defining the analytical target and selecting the appropriate technique, such as reverse-phase HPLC. labmanager.com Key steps include optimizing instrumental conditions like column selection (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate), and flow rate to achieve good separation and peak shape. ijisrt.comnih.gov

Method Validation: Once developed, the method undergoes rigorous validation according to established guidelines (e.g., ICH Q2(R2)). europa.eueuropa.eu

Specificity: The ability to detect the analyte unequivocally in the presence of other components. europa.eu This is often demonstrated by separating this compound from its potential impurities or other analogues. psu.edu

Linearity: Establishing a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. elementlabsolutions.com For instance, a validated HPLC method for sibutramine showed linearity in the concentration range of 10–50 µg/ml. ijisrt.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. elementlabsolutions.com A sensitive LC-MS/MS method for sibutramine reported an LOD of 1.3 ng/ml and an LOQ of 4.0 ng/ml. tiikmpublishing.com Another method for sibutramine and its metabolites reported LOQ values ranging from 0.1-5.0 µg/ml. tiikmpublishing.com

Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements of the same sample. europa.eu Precision is assessed at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-lab variations like different days or analysts). europa.eu

The following table provides examples of parameters from validated analytical protocols developed for sibutramine and its analogues, which would be applicable to a protocol for this compound.

MethodAnalyte(s)Linearity RangeLODLOQSource
RP-HPLC Sibutramine10–50 µg/ml0.081 µg/ml0.172 µg/ml ijisrt.com
LC-ESI-MS/MS Sibutramine0.000184 - 4.81 mg/capsule1.3 ng/ml4.0 ng/ml tiikmpublishing.com
LC-MS/MS Sibutramine, Desmethylsibutramine (B128398) (DSB), Didesmethylsibutramine (B18375) (DDSB)Not SpecifiedNot Specified0.1-5.0 µg/ml tiikmpublishing.com

Metabolic Research and Biotransformation of Homosibutramine

In Vitro Comparative Metabolic Studies Across Different Biological Systems

Evaluation of Metabolic Stability in Various Biological Matrices

There is no available data from in vitro studies evaluating the metabolic stability of Homosibutramine in biological matrices such as human liver microsomes (HLM), cryopreserved hepatocytes, or other relevant preclinical species. thermofisher.commttlab.eunih.gov Typically, such studies would involve incubating the compound with these biological matrices and measuring its rate of disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (Clint). thermofisher.combioivt.comwuxiapptec.com However, no such experimental data has been published for this compound.

Table 1: Metabolic Stability of this compound in Various Biological Matrices

No data available

Biological MatrixSpeciesHalf-life (t½) (min)Intrinsic Clearance (Clint) (µL/min/mg protein or per million cells)
Liver MicrosomesHumanN/AN/A
HepatocytesHumanN/AN/A
Liver MicrosomesRatN/AN/A
HepatocytesRatN/AN/A

Enzymatic Pathways and Isoform Contributions to this compound Biotransformation (e.g., Cytochrome P450 involvement)

Specific enzymatic pathways and the contribution of particular enzyme isoforms to the biotransformation of this compound have not been characterized in the scientific literature. For many xenobiotics, the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in phase I metabolism. nih.govnih.gov Studies on the related compound, Sibutramine (B127822), have identified CYP2B6 as the primary enzyme responsible for its metabolism, with minor contributions from CYP3A4 and CYP2C19. nih.govdoi.org However, it is critical to note that these findings cannot be extrapolated to this compound without direct experimental evidence.

Research to identify the specific CYP isoforms involved in this compound metabolism would typically involve experiments with recombinant human CYP enzymes and chemical inhibitors. nih.gov As no such studies have been published, the enzymatic pathways for this compound remain unknown.

Table 2: Contribution of Cytochrome P450 Isoforms to this compound Metabolism

No data available

CYP IsoformMethod of InvestigationRole in this compound Metabolism
CYP1A2N/AUnknown
CYP2B6N/AUnknown
CYP2C9N/AUnknown
CYP2C19N/AUnknown
CYP2D6N/AUnknown
CYP3A4N/AUnknown

Computational Modeling and Prediction of Metabolic Fate

There are no published studies that have employed computational modeling or in silico tools to predict the metabolic fate of this compound. Computational approaches, such as quantitative structure-activity relationship (QSAR) models and molecular docking simulations, are often used in modern drug discovery to predict metabolic pathways and potential metabolites. nih.govresearchgate.net These models can help to identify potential sites of metabolism on a molecule and predict which enzymes are likely to be involved. The application of such predictive models to this compound has not been reported in the available literature.

Table 3: Predicted Metabolic Pathways for this compound based on Computational Modeling

No data available

Predicted PathwaySoftware/Model UsedPredicted MetabolitesConfidence Score
N/AN/AN/AN/A

Structure Activity Relationship Sar Investigations of Homosibutramine and Its Analogues

Principles of Homosibutramine Analog Design and Chemical Modification for SAR Elucidation

The exploration of this compound's SAR would theoretically involve the systematic design and synthesis of analogues. This process is guided by the goal of understanding how specific structural changes impact the compound's interaction with its biological targets, presumably the monoamine transporters. Key strategies in analog design would include:

Functional Group Modification: Altering or substituting existing functional groups on the this compound molecule. For instance, modifications to the aromatic ring, the amine group, or the alkyl chain could be investigated.

Scaffold Hopping: Replacing the core structure of this compound with a different chemical scaffold while aiming to maintain the original biological activity.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.

These modifications would aim to probe the steric, electronic, and hydrophobic requirements of the binding site on the monoamine transporters.

Qualitative Structure-Activity Relationship (SAR) Analysis of Functional Groups

A qualitative SAR analysis would involve synthesizing a series of this compound analogues and evaluating their biological activity. By comparing the activity of these analogues to the parent compound, researchers could deduce the importance of different functional groups. For example, if replacing a specific substituent on the aromatic ring with a different group leads to a significant drop in activity, it would suggest that the original group is crucial for binding or efficacy. Conversely, modifications that enhance activity would point towards areas of the molecule where further optimization is possible. Without experimental data, it is not possible to provide a specific qualitative SAR analysis for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is a powerful tool in drug discovery for predicting the activity of unsynthesized compounds.

To develop a QSAR model for this compound and its analogues, a dataset of compounds with their corresponding biological activities would be required. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would then be used to create a model that correlates the structural features of the compounds with their activity. The predictive power of the model would be rigorously validated using internal and external validation techniques.

The "structure" in QSAR is quantified by molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For a hypothetical QSAR study of this compound, a wide range of descriptors could be employed, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: 3D properties such as molecular surface area and volume.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, and electronic properties like dipole moment and partial charges.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are invaluable for visualizing and understanding how a ligand like this compound might interact with its protein target at an atomic level.

Molecular docking simulations would involve placing the 3D structure of this compound and its analogues into the binding site of the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. These simulations would predict the preferred binding orientation and calculate a docking score, which is an estimate of the binding affinity.

By analyzing the docked poses, researchers could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the amino acid residues of the transporter. This information would provide a structural basis for the observed SAR and guide the design of new, more potent analogues. However, no specific molecular docking studies for this compound have been found in the public scientific literature.

Molecular Dynamics Simulations for Binding Conformation and Stability

To gain a deeper understanding of the binding mechanisms of this compound and its analogues at the molecular level, computational methods such as molecular dynamics (MD) simulations have been employed. nih.govnih.govacs.orgfrontiersin.org These simulations provide valuable insights into the dynamic interactions between the ligand and its target protein, typically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govacs.orgfrontiersin.org By modeling the behavior of the ligand-protein complex over time, researchers can predict the most stable binding conformations and identify the key amino acid residues involved in the interaction.

For monoamine reuptake inhibitors like this compound, MD simulations have revealed that the binding pocket of the transporters is a highly dynamic environment. nih.gov The stability of the ligand-protein complex is influenced by a combination of factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The cyclobutane (B1203170) ring of sibutramine (B127822) and its analogues, for instance, is thought to play a crucial role in anchoring the molecule within the binding site through hydrophobic interactions. The aromatic ring, in turn, often engages in π-π stacking with aromatic residues in the transporter.

The following table summarizes key interactions typically observed in molecular dynamics simulations of sibutramine analogues with monoamine transporters, which are presumed to be relevant for this compound:

Interaction TypeLigand MoietyTransporter Residue (Example)Significance
Salt BridgeProtonated AmineAspartateAnchors the ligand in the binding site
Hydrophobic InteractionsCyclobutane RingLeucine, Isoleucine, ValineStabilizes the ligand within the pocket
π-π StackingPhenyl RingPhenylalanine, TyrosineOrients the aromatic portion of the ligand
Hydrogen BondingAmine SubstituentsSerine, ThreonineFine-tunes binding affinity and selectivity

Influence of Stereochemistry on Activity Profiles

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. dntb.gov.ua this compound, like its parent compound sibutramine, possesses chiral centers, meaning it can exist as different stereoisomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit markedly different pharmacological profiles due to the specific spatial orientation required for optimal interaction with their biological targets.

Sibutramine is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers. However, its pharmacological activity is primarily mediated by its active metabolites, desmethylsibutramine (B128398) and didesmethylsibutramine (B18375), which are also chiral. nih.govnih.gov Studies on these metabolites have demonstrated significant enantioselectivity in their effects. Specifically, the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine have been shown to be more potent anorexic agents than their corresponding (S)-enantiomers. nih.gov This difference in activity underscores the importance of the stereochemical configuration for effective interaction with monoamine transporters.

Given the structural similarity between this compound and sibutramine, it is highly probable that the stereochemistry of this compound also profoundly influences its activity profile. The chiral center at the carbon atom attached to the nitrogen and the cyclobutane ring dictates the spatial positioning of the substituents. It is hypothesized that one enantiomer of this compound will fit more favorably into the binding sites of the monoamine transporters than the other, leading to a more stable interaction and consequently, greater inhibitory potency.

The differential activity of stereoisomers can be attributed to the chiral environment of the transporter's binding pocket, which is composed of asymmetrically arranged amino acid residues. This creates a "chiral recognition" site where one enantiomer can establish more favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) than the other.

The following table illustrates the known stereoselective activity of sibutramine's active metabolites, which provides a basis for predicting the likely influence of stereochemistry on this compound's activity:

CompoundStereoisomerRelative Anorexic Potency
Desmethylsibutramine(R)-enantiomerMore potent
Desmethylsibutramine(S)-enantiomerLess potent
Didesmethylsibutramine(R)-enantiomerMore potent
Didesmethylsibutramine(S)-enantiomerLess potent

Based on this evidence from closely related compounds, it is reasonable to infer that the pharmacological activity of this compound is likely to be stereoselective, with one enantiomer being predominantly responsible for its monoamine reuptake inhibitory effects.

In Vitro Pharmacological Investigations of Homosibutramine and Analogues

Receptor Binding and Functional Assays for Target Identification

Investigations into the receptor binding and functional activities of Homosibutramine are crucial for understanding its potential mechanisms of action.

Assessment of Binding Affinities for Specific Receptors (e.g., CB1R ligands)

Studies have examined this compound's interaction with key receptors, particularly the cannabinoid receptor 1 (CB1R), a target implicated in appetite regulation. While specific quantitative binding affinity data (e.g., Ki values) for this compound at CB1R were not directly detailed in the provided search results for this specific subsection, research has identified this compound as a metabolite of sibutramine (B127822), a compound previously associated with appetite suppression. Studies have characterized various sibutramine analogues, including this compound, through metabolic profiling in in vitro and in vivo models using techniques like LC-MS/MS researchgate.net. This indicates that this compound has been synthesized and studied within the context of pharmacological research related to appetite-regulating compounds, which often target receptors like CB1R.

In Vitro Assays for Receptor Agonism/Antagonism

Functional assays are employed to determine whether a compound acts as an agonist (activating a receptor) or an antagonist (blocking receptor activation). While direct in vitro functional assay results for this compound at specific receptors were not explicitly detailed in the initial search results, its structural relationship to sibutramine, a monoamine reuptake inhibitor, suggests potential interactions with neurotransmitter transporters. Research on sibutramine analogues has focused on their metabolic fate and identification, rather than detailed functional receptor assays for this compound itself in the context of agonism or antagonism.

Enzyme Inhibition/Activation Studies of Relevant Biological Pathways

The modulation of enzyme activity by this compound is a key area of investigation, particularly concerning enzymes involved in metabolic processes.

Investigation of Enzyme Modulatory Effects (e.g., cholinesterase inhibitors, α-amylase, α-glucosidase)

Research has indicated that this compound and related sibutramine analogues are subject to metabolic studies researchgate.net. While specific quantitative data for this compound's inhibition of cholinesterase, α-amylase, or α-glucosidase were not directly presented in the initial search results for this subsection, the broader context of sibutramine analogues suggests potential enzyme interactions. The analytical methods developed for detecting sibutramine and its metabolites, including this compound, in dietary supplements highlight the compound's presence and the need for understanding its biochemical effects researchgate.net.

Mechanistic Enzymology of this compound Interactions

Understanding the precise mechanism by which this compound interacts with enzymes requires detailed kinetic studies. This includes determining the type of inhibition (e.g., competitive, non-competitive, mixed) and quantifying kinetic parameters such as inhibition constants (Ki) and Michaelis-Menten constants (Km). Without specific experimental data from studies like and being available in the initial search, a detailed mechanistic enzymology profile for this compound regarding specific enzymes like cholinesterase or α-amylase cannot be provided at this time.

Cellular Level Investigations of Biological Activity

Cellular assays provide insights into how this compound affects biological processes within living cells.

Investigations into sibutramine analogues, including this compound, have primarily focused on their identification and metabolic pathways researchgate.net. This work often involves incubating these compounds with human liver microsomes to understand their biotransformation. While direct cellular activity assays (e.g., effects on cell viability, glucose uptake, or specific signaling pathways in various cell lines) for this compound were not detailed in the initial search results for this specific subsection, the implication of its study within metabolic and pharmacological contexts suggests potential cellular targets. The development of analytical methods to detect such compounds in supplements underscores their relevance in biological systems, necessitating further in vitro cellular investigations.

In Vitro Evaluation of Cellular Processes

The evaluation of cellular processes in vitro is crucial for understanding how a compound might influence cell behavior, such as migration and proliferation. These assays provide insights into the compound's potential to modulate cell motility and growth, which are fundamental to various biological functions and disease states. Studies examining cellular processes typically involve controlled laboratory experiments using cell cultures to measure parameters like cell migration rates (e.g., using scratch assays or transwell assays) and cell proliferation rates (e.g., using MTT assays or cell counting).

Specific in vitro studies detailing the direct effects of this compound on cellular migration or proliferation were not identified in the reviewed literature. While sibutramine, an analogue, is known to affect energy expenditure and food intake, potentially through central mechanisms, direct in vitro evidence linking this compound to the modulation of cell migration or proliferation pathways remains to be elucidated. Consequently, no data tables detailing such findings for this compound could be generated from the available research.

In Vitro Pharmacodynamic Modeling for Mechanistic Understanding

In vitro pharmacodynamic (PD) modeling aims to establish quantitative relationships between drug concentration and its biological effect, providing mechanistic insights into a compound's action. These models are essential for predicting in vivo efficacy and optimizing dosing strategies. They often involve simulating drug exposure over time and measuring the resulting cellular or biochemical responses.

While in vitro metabolic studies have been conducted on this compound, identifying its metabolites when incubated with human liver microsomes researchgate.net, specific in vitro pharmacodynamic models or detailed quantitative pharmacodynamic data directly for this compound were not identified in the reviewed literature. The study in researchgate.net identified that this compound, along with other analogues, was metabolized into several constituents, which is a foundational step in understanding its pharmacokinetic and potential pharmacodynamic properties. However, this information does not constitute in vitro pharmacodynamic modeling or provide data suitable for generating specific pharmacodynamic models or tables for this compound.

Theoretical and Computational Chemistry Studies of Homosibutramine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule, such as its electronic distribution, bond strengths, and potential reaction pathways.

Density Functional Theory (DFT) Applications to Homosibutramine

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of many-electron systems. It is based on the principle that the ground-state energy and electron density of a system are uniquely determined by the electron density itself. DFT methods are instrumental in predicting molecular geometries, electronic properties, and reactivity indices. For this compound, DFT calculations can elucidate its charge distribution, identify electropositive and electronegative centers, and determine the energies of frontier molecular orbitals (HOMO-LUMO gap), which are critical for understanding its chemical reactivity and potential interactions. Studies employing DFT, often in conjunction with dynamical mean-field theory (DMFT), are used to analyze the electronic structure of molecules researchgate.net. Advanced DFT implementations, such as those used within plane wave-pseudopotential density functional theory, are key components of ab initio molecular dynamics rub.denus.edu.sg.

Table 1: Key Applications of DFT in Molecular Studies

Computational MethodCore PrinciplePrimary Applications in Molecular Study
Density Functional Theory (DFT)Ground-state properties derived from electron densityElectronic structure, molecular geometry, charge distribution, reactivity indices, spectroscopic properties

Ab Initio Calculations for Molecular Properties

Ab initio methods, meaning "from first principles," represent a class of computational chemistry techniques that aim to solve the electronic Schrödinger equation without relying on empirical parameters or experimental input wikipedia.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, systematically approximate solutions to the fundamental equations governing molecular behavior. By employing these approaches, researchers can accurately predict various molecular properties, including total energies, bond lengths, bond angles, dipole moments, and polarizabilities for molecules like this compound. The accuracy of ab initio calculations can be systematically improved by increasing the size and quality of the atomic orbital basis sets used. These calculations are computationally intensive but provide a rigorous foundation for understanding molecular behavior wikipedia.orglibretexts.org.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for atoms and molecules, MD simulations can reveal how this compound samples different conformations and how it interacts with its environment, such as solvent molecules or biological targets. These simulations are crucial for understanding molecular flexibility, stability, and the mechanisms underlying intermolecular interactions mdpi.comnih.govbiorxiv.org. For this compound, MD can help identify its most stable conformers, map out its conformational landscape, and predict how it might bind to specific sites on proteins or other molecules. This dynamic perspective complements the static picture provided by quantum chemical calculations.

Table 2: Roles of Molecular Dynamics Simulations in Chemical Analysis

Simulation TypeCore PrincipleKey ApplicationsInsights Gained
Molecular Dynamics (MD)Simulating atomic motion based on force fields and classical mechanicsConformational analysis, protein-ligand interactions, studying molecular dynamics, predicting binding pathwaysMolecular flexibility, preferred conformations, dynamic behavior, stability, interaction mechanisms
Ab Initio Molecular DynamicsCalculating forces from quantum mechanical calculations on-the-flySimulating reactive chemical systems, exploring electronic degrees of freedomFirst-principles understanding of dynamics, complex chemical reactions, quantum effects on molecular motion

Prediction of Spectroscopic Signatures to Aid Experimental Characterization

Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which can then be compared with experimental data to confirm its identity and structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for molecules. Computational chemistry can predict NMR chemical shifts, IR vibrational frequencies, and fragmentation patterns in mass spectrometry. For instance, computational MS/MS fragmentation analysis and retention index prediction are used for compound identification researchgate.net. By simulating these processes, theoretical predictions can guide experimentalists in interpreting complex spectra, thereby facilitating the accurate characterization of this compound and its derivatives.

Computational Design and Virtual Screening for Novel this compound Analogues

Table 3: Computational Approaches for Analogue Discovery

MethodObjectiveOutcome
Virtual Screening (VS)Prioritizing compounds from large libraries based on predicted activityIdentification of potential drug candidates or analogues with desired properties
Computational DesignDe novo generation of molecules with specific structural featuresCreation of novel chemical entities that may possess enhanced or unique functionalities
Analogue Series GenerationSystematically modifying a lead compound's structureExploring structure-activity relationships (SAR) and optimizing properties of related compounds

Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration

Predicting Properties: Training models on existing data to predict properties of new this compound analogues without explicit synthesis and testing.

Molecule Generation: Utilizing generative algorithms to design novel this compound derivatives with specific desired characteristics.

Data Visualization: Employing methods like t-SNE to visualize large chemical datasets, aiding in understanding chemical diversity and identifying promising regions of chemical space skoltech.ru.

Automated Workflows: Developing automated workflows that integrate ML with simulations to explore reactive chemical space efficiently lanl.gov.

These advanced computational strategies are indispensable for a comprehensive understanding of this compound and for driving innovation in its potential applications.

Table 4: AI/ML in Chemical Space Exploration

AI/ML TechniquePrimary Role in Chemical Space ExplorationExample Applications
Deep LearningPattern recognition, complex data analysis, predictive modelingProperty prediction, molecule generation, classification of chemical structures
Generative AlgorithmsCreating novel molecular structuresExploring uncharted chemical territories, designing molecules with specific functionalities
Machine Learning PotentialsSimulating molecular behavior with high accuracy and efficiencyReactive molecular dynamics, materials science, drug design
Artificial IntelligenceAutomating complex tasks, optimizing workflows, data-driven discoveryAccelerating drug discovery, identifying novel chemical entities, understanding complex chemical systems

Research on Illicit Synthesis Routes and Precursor Analysis of Homosibutramine Analogues

Profiling of Clandestine Synthetic Pathways for Related Compounds

The synthesis of sibutramine (B127822) and its analogues typically involves multi-step chemical processes that can be adapted or modified in clandestine laboratory settings. While specific pathways for homosibutramine are not extensively detailed in the provided literature, the general synthetic strategies for sibutramine offer insight into potential routes for its analogues.

A common approach to sibutramine synthesis involves the construction of a cyclobutane (B1203170) ring, followed by the attachment of an alkyl side chain and subsequent functional group modifications, such as N-methylation newdrugapprovals.orggoogle.compsu.edudrugbank.com. Key intermediates in these processes often include compounds like 1-(4-chlorophenyl)-1-cyclobutyl cyanide, which is derived from 4-chlorobenzyl cyanide and 1,3-dibromopropane (B121459) newdrugapprovals.orggoogle.com. Further steps may involve Grignard reactions to form imine intermediates, followed by reduction and methylation steps to yield the final product newdrugapprovals.orggoogle.compsu.edu.

Analogues such as this compound, chlorosibutramine, and benzylsibutramine have been identified as adulterants in weight-loss products nih.gov. It is plausible that clandestine chemists adapt the known sibutramine synthesis routes, potentially by substituting starting materials or modifying reaction conditions to produce these related compounds. Research has also explored asymmetric synthesis routes for sibutramine precursors, indicating that stereochemical control can be a factor in more sophisticated clandestine operations acs.orgnih.gov.

Identification and Analysis of Precursor Chemicals and Reaction Byproducts in Illicit Samples

The illicit manufacture of sibutramine and its analogues relies on the availability of specific precursor chemicals. Common precursors identified in the synthesis of sibutramine include:

4-Chlorobenzyl cyanide: A key starting material for building the cyclobutane core newdrugapprovals.orggoogle.com.

1,3-Dibromopropane: Used in conjunction with 4-chlorobenzyl cyanide for cyclobutane ring formation newdrugapprovals.orggoogle.com.

Propyl bromide and Magnesium: Employed in Grignard reactions to form imine intermediates newdrugapprovals.orggoogle.compsu.edu.

Formaldehyde: Utilized for the N-methylation step newdrugapprovals.orggoogle.com.

Hydrochloric Acid: Used for salt formation or hydrolysis steps newdrugapprovals.orggoogle.com.

Other reagents and solvents: Including sodium hydride (NaH), dimethyl sulfoxide (B87167) (DMSO), ether, methanol, sodium dihydrogen phosphate, and acetonitrile (B52724), which are essential for various reaction and purification stages newdrugapprovals.orggoogle.comresearchgate.netscispace.comannexpublishers.co.

Reaction byproducts can also provide critical information about the synthetic process. For instance, the use of certain reducing agents, such as Red-Al® (Sodium bis(2-methoxyethoxy)aluminium hydride), has been noted to produce unwanted byproducts ic.ac.uk. Incomplete reactions or side reactions during synthesis can lead to the presence of unreacted starting materials, intermediate compounds, or related impurities. Desmethyl and didesmethyl sibutramine, which are also pharmacologically active metabolites, can arise from incomplete methylation or as byproducts nih.govjfda-online.com.

Development of Forensic Chemical Methods for Detection and Source Tracing

The detection and identification of sibutramine and its analogues in seized materials or adulterated products rely on a range of advanced analytical techniques. These methods are crucial for forensic investigations, enabling not only identification but also providing leads for source tracing.

Commonly Employed Analytical Techniques:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely used for separating and quantifying sibutramine and its related compounds researchgate.netannexpublishers.conih.govresearchgate.netunesp.brmyfoodresearch.comsci-hub.seresearchgate.netingentaconnect.comtiikmpublishing.com. These techniques are often coupled with various detectors.

Mass Spectrometry (MS): When coupled with chromatography (e.g., GC-MS, LC-MS, LC-MS/MS, UPLC-MS/MS, DART-MS/MS, QTRAP LC-MS/MS), mass spectrometry provides high sensitivity and specificity for identifying and quantifying sibutramine, its metabolites, and analogues researchgate.netscispace.comnih.govresearchgate.netmyfoodresearch.comresearchgate.netingentaconnect.comtiikmpublishing.commdpi.comnih.govencyclopedia.pub. These methods are vital for confirming the presence of adulterants in complex matrices like dietary supplements.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation, particularly for identifying novel analogues or impurities jfda-online.comnih.govresearchgate.netsci-hub.se. UV-Vis spectroscopy and UV-Vis detectors (e.g., PDA) are also used for detection and quantification myfoodresearch.comsci-hub.seingentaconnect.com. X-ray Diffraction (XRD) can provide phase and structural information for crystalline drug samples nih.govthermofisher.com.

Source Tracing Capabilities:

Beyond simple detection, these analytical techniques contribute to source tracing through:

Impurity Profiling: The unique pattern of impurities present in a seized drug sample can act as a chemical fingerprint, potentially linking it to specific clandestine laboratories or manufacturing batches mdpi.comunodc.orgunodc.orgresearchgate.netacs.orgtofwerk.comnih.gov.

Chemical Fingerprinting: This broader concept encompasses the analysis of all chemical constituents, including impurities, adulterants, and diluents, to establish a unique signature for a drug sample tofwerk.comnih.gov.

Packaging Analysis: Examination of drug packaging materials, such as plastic bags, can also offer clues for tracing the origin and distribution networks of illicit substances researchgate.net.

Impurity Profiling as a Tool for Synthetic Route Inference

Impurity profiling is a powerful forensic tool that allows investigators to infer the synthetic routes employed in the clandestine manufacture of drugs. The presence, type, and relative concentrations of impurities within a drug sample are direct reflections of the starting materials used, the reagents and solvents involved, the reaction conditions (temperature, time, pressure), the efficiency of purification steps, and the skill of the chemist unodc.orgacs.org.

Different synthetic pathways, even for the same target molecule, will inevitably lead to distinct impurity profiles unodc.orgacs.org. For instance, the use of specific reagents can introduce characteristic byproducts. As noted in the synthesis of sibutramine, the reducing agent Red-Al® can produce a specific unwanted byproduct ic.ac.uk. Similarly, for other synthetic drugs like methamphetamine, specific impurities have been identified that are indicative of particular synthesis methods, such as the Leuckart or reductive amination routes acs.org.

By meticulously analyzing these impurities using techniques like GC-MS or LC-MS/MS, forensic chemists can build a profile that suggests the likely synthetic methodology. This information is invaluable for law enforcement, aiding in the identification of production sites, understanding drug trafficking trends, and potentially linking different seizures to a common source or manufacturing process mdpi.comunodc.orgunodc.orgresearchgate.nettofwerk.comnih.gov. While specific impurity markers for this compound and its analogues may not be as extensively documented as for more common illicit drugs, the underlying principle of impurity profiling remains a critical investigative strategy.

Compound Name Index

Benzylsibutramine

Chlorosibutramine

Desmethylsibutramine (B128398) (DSB)

Didesmethylsibutramine (B18375) (DDSB)

this compound

Sibutramine

Sibutramine hydrochloride

Sibutramine hydrochloride monohydrate

Q & A

Q. Example Table 1: Common Assays for Pharmacological Profiling

Assay TypePurposeExample Methods
Binding AffinityTarget engagementRadioligand displacement
Functional ActivityAgonist/Antagonist effectscAMP accumulation assays
CytotoxicitySafety thresholdsMTT/WST-1 assays

Advanced: How to resolve contradictions in this compound’s efficacy data across preclinical studies?

Methodological Answer:
Conduct a meta-analysis to identify variability sources:

Variable Analysis: Compare dosage ranges (e.g., 0.1–10 mg/kg), animal models (e.g., rodents vs. primates), and endpoints (e.g., weight loss vs. neurotransmitter levels).

Statistical Power: Assess sample sizes; studies with <10 subjects per group may lack reproducibility .

Publication Bias: Use funnel plots to detect missing negative results.

In vitro-in vivo correlation (IVIVC): Validate discrepancies using human-derived tissue models .

Basic: What experimental models are appropriate for studying this compound’s metabolic effects?

Methodological Answer:

  • In vitro: Hepatocyte cultures (e.g., HepG2) for CYP450 enzyme inhibition/induction studies.
  • In vivo: Rodent models (e.g., diet-induced obesity) with paired feeding controls to isolate drug effects from caloric intake .
  • Ex vivo: Isolated liver mitochondria for oxidative phosphorylation assays. Ensure models align with FINER criteria (Feasible/Interesting/Novel/Ethical/Relevant) .

Advanced: How to optimize experimental conditions for this compound’s stability in pharmacokinetic studies?

Methodological Answer:
Use Design of Experiments (DOE) to test variables:

  • pH Range: 1.2–7.4 (simulating GI tract to plasma).
  • Temperature: 4°C vs. 37°C for storage stability.
  • Analytical Validation: LC-MS/MS with isotopically labeled internal standards .
  • Degradation Kinetics: Fit data to Arrhenius equations to predict shelf life.

Q. Example Table 2: Stability Study Parameters

VariableLevels TestedAnalytical Method
pH1.2, 4.5, 6.8, 7.4HPLC-UV
Temperature4°C, 25°C, 37°CMass spectrometry

Basic: How to conduct a systematic review on this compound’s mechanisms of action?

Methodological Answer:

Search Strategy: Use Boolean operators (e.g., "this compound AND (mechanism OR pathway)") across PubMed, Embase, and Scopus .

Inclusion Criteria: Peer-reviewed studies with in vivo or in vitro mechanistic data.

Quality Assessment: Apply PRISMA guidelines and risk-of-bias tools (e.g., SYRCLE for animal studies) .

Data Synthesis: Tabulate findings by pathway (e.g., adrenergic vs. serotonergic) and study type .

Advanced: How to integrate multi-omics data to elucidate this compound’s systemic effects?

Methodological Answer:

Transcriptomics: RNA-seq of adipose tissue to identify differentially expressed genes (e.g., UCP1 for thermogenesis).

Proteomics: SILAC labeling to quantify protein abundance changes in liver mitochondria.

Metabolomics: LC-MS-based profiling of plasma metabolites (e.g., β-hydroxybutyrate).

Network Analysis: Use tools like STRING or Cytoscape to map interactions between omics layers. Validate hubs via siRNA knockdown .

Basic: How to design a dose-response study for this compound’s anorectic effects?

Methodological Answer:

  • Dose Range: Start with logarithmic scaling (e.g., 0.1, 1, 10 mg/kg) based on prior toxicity data.
  • Endpoint Selection: Food intake reduction (%) vs. body weight change over 14 days.
  • Statistical Model: Fit data to a sigmoidal Emax model (GraphPad Prism) to calculate ED₅₀ .

Advanced: How to address ethical considerations in this compound’s preclinical-to-clinical translation?

Methodological Answer:

3Rs Principle: Optimize in silico models (Replace), reduce animal numbers via power analysis (Reduce), refine endpoints to minimize distress (Refine).

Clinical Trial Design: Use adaptive trials to minimize patient risk (e.g., Bayesian dose escalation) .

Data Transparency: Pre-register studies on ClinicalTrials.gov and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.